molecular formula C22H24B2O5 B2389201 (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid CAS No. 688756-58-3

(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid

Cat. No.: B2389201
CAS No.: 688756-58-3
M. Wt: 390.05
InChI Key: IGNCQVHDQNNZMS-UHFFFAOYSA-N
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Description

(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include a pyrene core and boronic acid functionalities. These features make it valuable in organic electronics, fluorescence studies, and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups to the pyrene core.

Scientific Research Applications

(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Employed in fluorescence studies due to its strong luminescent properties.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of organic electronic devices and sensors.

Mechanism of Action

The mechanism by which (7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in sensing and catalysis applications. The pyrene core contributes to its fluorescence properties, which are exploited in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
  • Pyrene-2,7-diboronic acid, pinacol ester

Uniqueness

(7-(Hydroxy((3-hydroxy-2,3-dimethylbutan-2-yl)oxy)boryl)pyren-2-yl)boronic acid is unique due to its specific combination of boronic acid groups and a pyrene core. This combination enhances its reactivity and fluorescence properties, making it more versatile compared to other similar compounds.

Properties

CAS No.

688756-58-3

Molecular Formula

C22H24B2O5

Molecular Weight

390.05

IUPAC Name

[7-[hydroxy-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyboranyl]pyren-2-yl]boronic acid

InChI

InChI=1S/C22H24B2O5/c1-21(2,25)22(3,4)29-24(28)18-11-15-7-5-13-9-17(23(26)27)10-14-6-8-16(12-18)20(15)19(13)14/h5-12,25-28H,1-4H3

InChI Key

IGNCQVHDQNNZMS-UHFFFAOYSA-N

SMILES

B(C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)B(O)OC(C)(C)C(C)(C)O)(O)O

solubility

not available

Origin of Product

United States

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